Lipophilicity (XLogP3) – A Critical Determinant of Membrane Permeability and ADME Properties
The ortho-methoxyphenyl substitution in 2-(2-Methoxyphenyl)piperidine results in a distinct lipophilicity profile (XLogP3 = 2.1) compared to the unsubstituted analog 2-phenylpiperidine (XLogP3 = 2.2) and the para-substituted isomer 4-(2-methoxyphenyl)piperidine (XLogP3 = 2.0) . While the difference is modest, the ortho-methoxy group also contributes to a unique three-dimensional conformation that can influence molecular recognition and target engagement in ways not captured by logP alone. In contrast, the heterocyclic analog 1-(2-methoxyphenyl)piperazine exhibits a significantly lower lipophilicity (XLogP3 = 1.4), which would drastically alter its pharmacokinetic behavior [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-Phenylpiperidine: 2.2; 4-(2-Methoxyphenyl)piperidine: 2.0; 1-(2-Methoxyphenyl)piperazine: 1.4 |
| Quantified Difference | Target compound vs. 2-phenylpiperidine: -0.1; vs. 4-isomer: +0.1; vs. piperazine analog: +0.7 |
| Conditions | Computed using XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and oral bioavailability in drug development; even modest differences can significantly impact in vivo performance and are critical for structure-activity relationship (SAR) studies.
- [1] PubChem. 1-(2-Methoxyphenyl)piperazine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Methoxyphenyl_piperazine View Source
